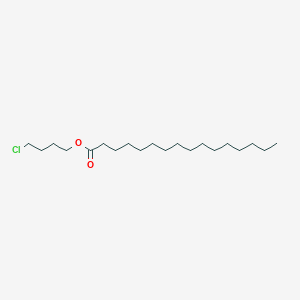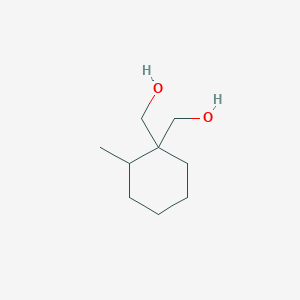
1,1-Cyclohexanedimethanol, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclohexanedimethanol, 2-methyl- is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid used in various industrial applications, particularly in the production of polyester resins. This compound is a di-substituted derivative of cyclohexane and is classified as a diol, meaning it has two hydroxyl (OH) functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Cyclohexanedimethanol, 2-methyl- can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:
- Conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD): [ \text{C}_6\text{H}_4(\text{CO}_2\text{CH}_3)_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 ]
- Further hydrogenation of DMCD to 1,1-Cyclohexanedimethanol, 2-methyl-: [ \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 + 4\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CH}_2\text{OH})_2 + 2\text{CH}_3\text{OH} ] A copper chromite catalyst is typically used in this process .
Industrial Production Methods
The industrial production of 1,1-Cyclohexanedimethanol, 2-methyl- involves the same catalytic hydrogenation process. The cis/trans ratio of the compound is affected by the catalyst used, and byproducts such as 4-methylcyclohexanemethanol and the monoester methyl 4-methyl-4-cyclohexanecarboxylate are also formed .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclohexanedimethanol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides or esters.
Scientific Research Applications
1,1-Cyclohexanedimethanol, 2-methyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyesters and other polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,1-Cyclohexanedimethanol, 2-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In polymerization reactions, the hydroxyl groups participate in condensation reactions, forming ester linkages with carboxylic acids or their derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedimethanol: Another diol with similar applications in polyester production.
1,2-Cyclohexanediol: A diol with hydroxyl groups on adjacent carbon atoms, used in different chemical syntheses.
Cyclohexanol: A monohydric alcohol used as a precursor in the production of nylon and other polymers.
Uniqueness
1,1-Cyclohexanedimethanol, 2-methyl- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a valuable compound in multiple industrial and research applications.
Properties
CAS No. |
66810-07-9 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[1-(hydroxymethyl)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8,6-10)7-11/h8,10-11H,2-7H2,1H3 |
InChI Key |
YUNWVKPGEQYTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


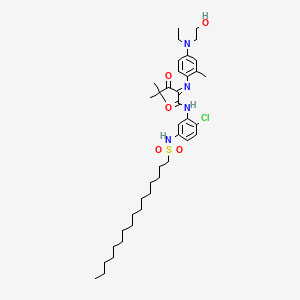

![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
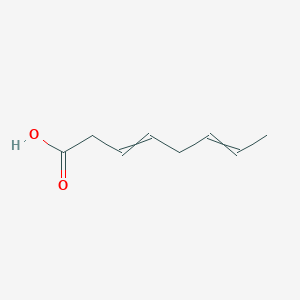
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)

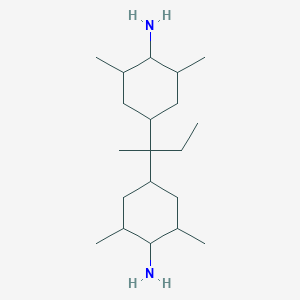
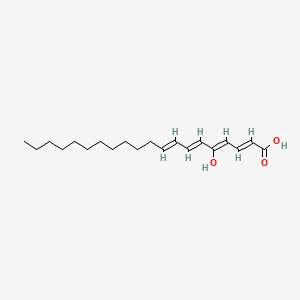
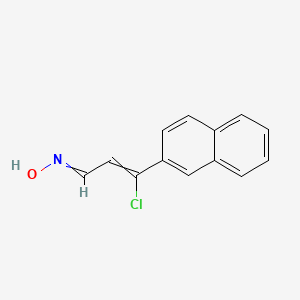
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)


![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
